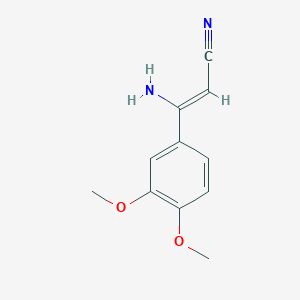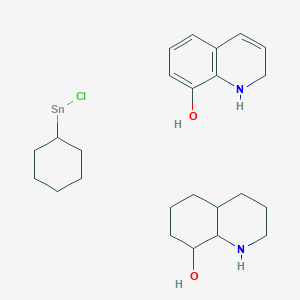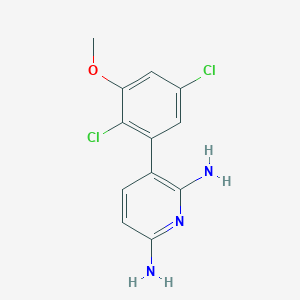
3-(2,5-Dichloro-3-methoxyphenyl)-pyridine-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Dichloro-3-methoxyphenyl)-pyridine-2,6-diamine is a chemical compound with a complex structure that includes both aromatic and heterocyclic components
Preparation Methods
The synthesis of 3-(2,5-Dichloro-3-methoxyphenyl)-pyridine-2,6-diamine typically involves multiple steps. One common method includes the reaction of 2,5-dichloro-3-methoxybenzene with pyridine-2,6-diamine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like 1-methyl-2-pyrrolidinone at elevated temperatures (around 120°C) for several hours .
Chemical Reactions Analysis
3-(2,5-Dichloro-3-methoxyphenyl)-pyridine-2,6-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms, with reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2,5-Dichloro-3-methoxyphenyl)-pyridine-2,6-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,5-Dichloro-3-methoxyphenyl)-pyridine-2,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
3-(2,5-Dichloro-3-methoxyphenyl)-pyridine-2,6-diamine can be compared with similar compounds such as:
- 2,5-Dichloro-3-methoxyphenylacetic acid
- 3-(2,5-Dichloro-3-methoxyphenyl)-2-propenoic acid
- Benzoic acid, 2,5-dichloro-3-hydroxy-6-methoxy-
These compounds share structural similarities but differ in their specific functional groups and properties.
Properties
Molecular Formula |
C12H11Cl2N3O |
|---|---|
Molecular Weight |
284.14 g/mol |
IUPAC Name |
3-(2,5-dichloro-3-methoxyphenyl)pyridine-2,6-diamine |
InChI |
InChI=1S/C12H11Cl2N3O/c1-18-9-5-6(13)4-8(11(9)14)7-2-3-10(15)17-12(7)16/h2-5H,1H3,(H4,15,16,17) |
InChI Key |
BMFUNDNHGYSWPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1Cl)C2=C(N=C(C=C2)N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


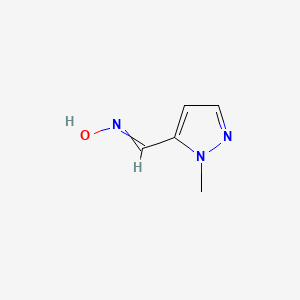

![Methyl 6-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13988044.png)
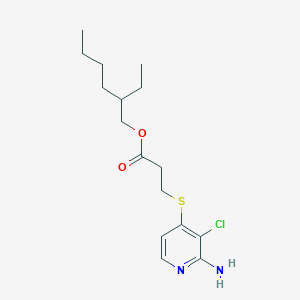
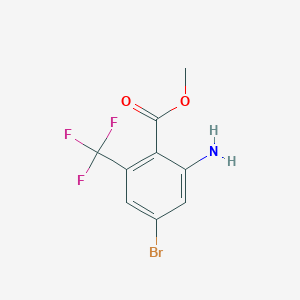
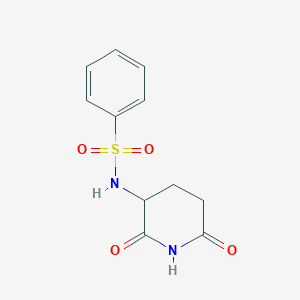
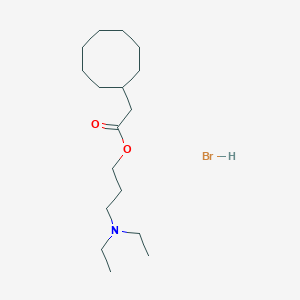
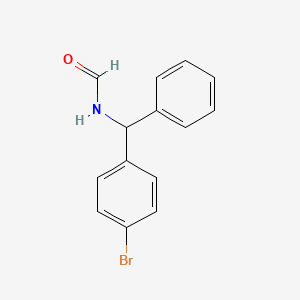

![(R)-1-[4-(trifluoromethoxy)phenyl]pentylamine](/img/structure/B13988072.png)
